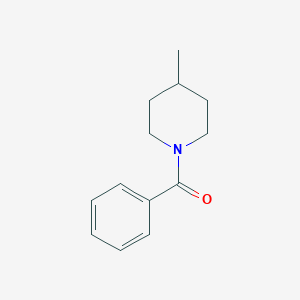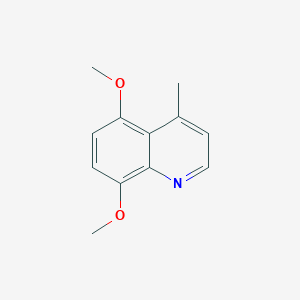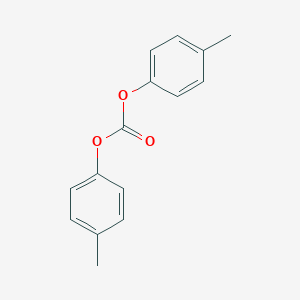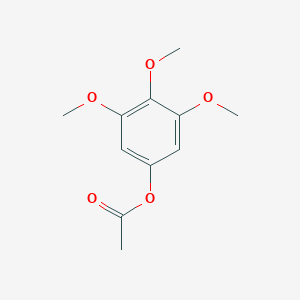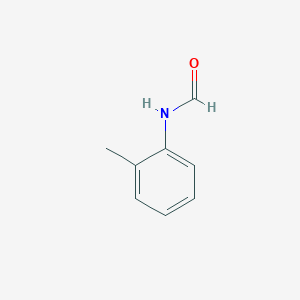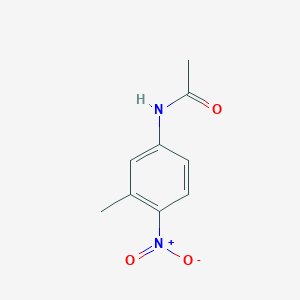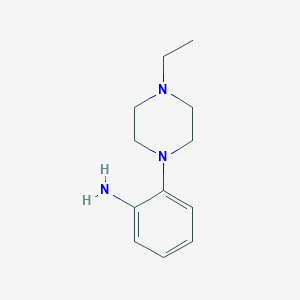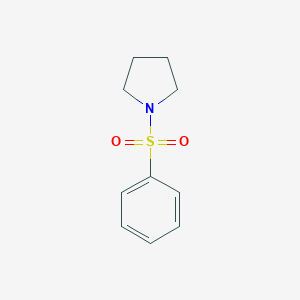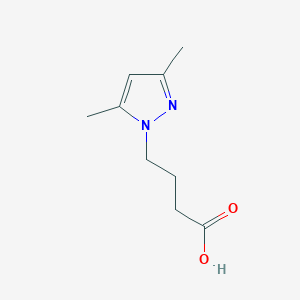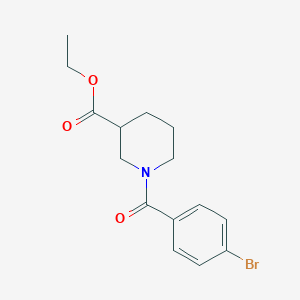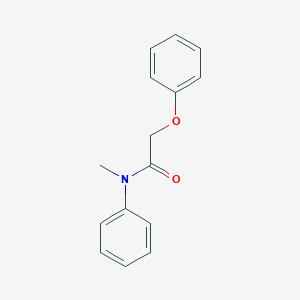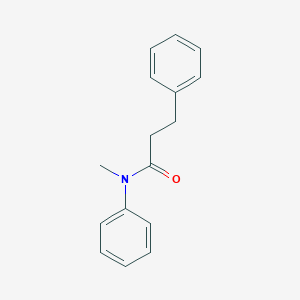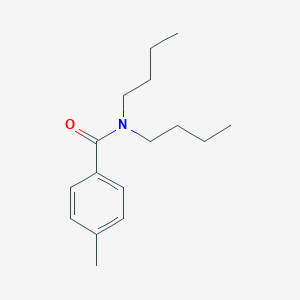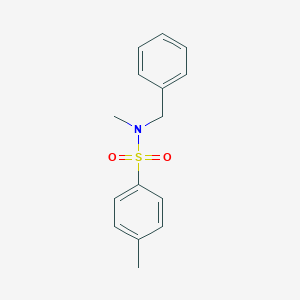
N-Benzyl-N-methyl-p-toluenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-methyl-p-toluenesulfonamide (NBS) is a chemical compound that has been widely used in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. NBS is a sulfonamide derivative that has been used as a reagent in organic synthesis, as well as in the development of drugs and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-methyl-p-toluenesulfonamide involves the formation of a sulfonamide group, which can interact with various biological targets. N-Benzyl-N-methyl-p-toluenesulfonamide can act as an inhibitor of enzymes such as carbonic anhydrase, as well as a modulator of ion channels and receptors. The sulfonamide group of N-Benzyl-N-methyl-p-toluenesulfonamide can also interact with various amino acid residues in proteins, leading to changes in their conformation and function.
Efectos Bioquímicos Y Fisiológicos
N-Benzyl-N-methyl-p-toluenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration used. Inhibition of carbonic anhydrase by N-Benzyl-N-methyl-p-toluenesulfonamide can lead to a decrease in the production of bicarbonate, which can affect the pH balance of the body. N-Benzyl-N-methyl-p-toluenesulfonamide has also been shown to modulate the activity of various ion channels and receptors, leading to changes in neuronal excitability and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzyl-N-methyl-p-toluenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-Benzyl-N-methyl-p-toluenesulfonamide also has a well-defined mechanism of action, which allows for precise control of its effects. However, N-Benzyl-N-methyl-p-toluenesulfonamide has some limitations, such as its potential toxicity and the need for appropriate safety precautions during its handling and use.
Direcciones Futuras
There are several future directions for research on N-Benzyl-N-methyl-p-toluenesulfonamide. One area of interest is the development of new synthetic methods for the production of N-Benzyl-N-methyl-p-toluenesulfonamide and its derivatives. Another area of research is the identification of new biological targets for N-Benzyl-N-methyl-p-toluenesulfonamide, which could lead to the development of novel drugs and therapeutic agents. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N-Benzyl-N-methyl-p-toluenesulfonamide could provide valuable insights into its potential clinical applications.
Métodos De Síntesis
The synthesis of N-Benzyl-N-methyl-p-toluenesulfonamide involves the reaction of benzylamine and p-toluenesulfonyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds through an intermediate stage where the sulfonyl chloride group is activated by the base, allowing it to react with the amine group of benzylamine. The resulting product is N-Benzyl-N-methyl-p-toluenesulfonamide, which can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-Benzyl-N-methyl-p-toluenesulfonamide has been extensively used in various scientific research applications, particularly in organic synthesis. It has been used as a reagent in the synthesis of various biologically active compounds such as amino acids, peptides, and nucleotides. N-Benzyl-N-methyl-p-toluenesulfonamide has also been used in the development of drugs such as anticonvulsants, antihypertensives, and anti-inflammatory agents.
Propiedades
Número CAS |
3695-02-1 |
|---|---|
Nombre del producto |
N-Benzyl-N-methyl-p-toluenesulfonamide |
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
N-benzyl-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)19(17,18)16(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Clave InChI |
IKQGFXVFQYJVIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Otros números CAS |
3695-02-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



